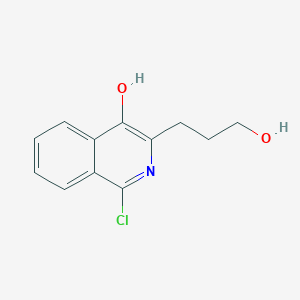![molecular formula C8H4N2S B8572906 4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)
4-Ethynylbenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynylbenzo[c][1,2,5]thiadiazole is a derivative of 2,1,3-benzothiadiazole, a compound known for its strong electron-withdrawing properties. This compound is of significant interest in the field of organic electronics due to its ability to enhance the electronic properties of materials it is incorporated into. It is commonly used in the development of photoluminescent compounds, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethynylbenzo[c][1,2,5]thiadiazole can be synthesized through the Sonogashira cross-coupling reaction. This involves the reaction between 4-bromo-2,1,3-benzothiadiazole and ethynyl derivatives under palladium-catalyzed conditions. The reaction typically requires a copper co-catalyst and is carried out in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for 4-ethynyl-2,1,3-benzothiadiazole are not extensively documented, the general approach involves scaling up the Sonogashira cross-coupling reaction. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can lead to the formation of carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethynylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of OLEDs, organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Photoluminescent Compounds: The compound is utilized in the synthesis of photoluminescent materials, which are important for various display technologies.
Biological Imaging: Derivatives of 2,1,3-benzothiadiazole have been explored as fluorescent probes for imaging applications in biological systems.
Wirkmechanismus
The mechanism by which 4-ethynyl-2,1,3-benzothiadiazole exerts its effects is primarily through its strong electron-withdrawing ability. This property allows it to stabilize negative charges and enhance the electronic properties of materials it is incorporated into. The compound can participate in intramolecular charge transfer processes, which are crucial for its function in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.
4-Bromo-2,1,3-benzothiadiazole: A precursor in the synthesis of 4-ethynyl-2,1,3-benzothiadiazole.
Phenylethynyl-2,1,3-benzothiadiazole Derivatives: Compounds with similar structures but different substituents, affecting their electronic properties.
Uniqueness
4-Ethynylbenzo[c][1,2,5]thiadiazole is unique due to the presence of the ethynyl group, which provides additional sites for chemical modification and enhances its ability to participate in various chemical reactions. This makes it a versatile building block for the synthesis of more complex organic materials.
Eigenschaften
Molekularformel |
C8H4N2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
4-ethynyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H4N2S/c1-2-6-4-3-5-7-8(6)10-11-9-7/h1,3-5H |
InChI-Schlüssel |
RECNVYYEGBVTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC2=NSN=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8572833.png)
![N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)






![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8572898.png)





